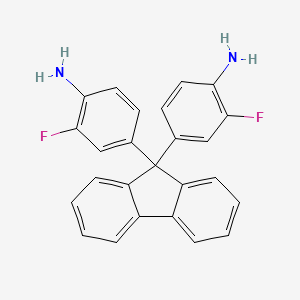

9,9-Bis(4-amino-3-fluorophenyl)fluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[9-(4-amino-3-fluorophenyl)fluoren-9-yl]-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F2N2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H,28-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNKCIBVUNMMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)F)C5=CC(=C(C=C5)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659748 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127926-65-2 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Bis(4-amino-3-fluorophenyl)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 9,9-Bis(4-amino-3-fluorophenyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(4-amino-3-fluorophenyl)fluorene, commonly referred to as FFDA, is a fluorinated aromatic diamine that serves as a crucial monomer in the synthesis of high-performance polyimides. The incorporation of fluorine atoms into the polymer backbone imparts desirable characteristics such as enhanced thermal stability, improved solubility, lower dielectric constant, and reduced water absorption. These properties make FFDA-based polyimides highly attractive for applications in the aerospace, electronics, and biomedical fields. This technical guide provides a comprehensive overview of the physicochemical properties of FFDA, detailed experimental protocols for its synthesis and subsequent polymerization, and a summary of its key spectral and physical characteristics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding the behavior of the monomer in various chemical processes and for the rational design of new materials.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₁₈F₂N₂ | [1][2] |

| Molecular Weight | 384.43 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [1][3] |

| Melting Point | Data not available in search results | |

| Boiling Point (Predicted) | 523.1 ± 50.0 °C | [4][5] |

| Density (Predicted) | 1.334 g/cm³ | [4][5] |

| pKa (Predicted) | 3.52 ± 0.10 | [5] |

| Solubility | Soluble in Tetrahydrofuran (THF) and Acetone; Slightly soluble in Ethanol and Toluene; Insoluble in water. | [5] |

| CAS Number | 127926-65-2 | [1] |

Experimental Protocols

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound was not explicitly found in the search results, a general and effective method for the synthesis of the analogous compound, 9,9-bis(4-aminophenyl)fluorene, can be adapted. This reaction typically involves the condensation of 9-fluorenone with the corresponding aniline derivative. For FFDA, this would be 2-fluoroaniline.

Reaction Scheme:

Figure 1: General synthesis scheme for FFDA.

Detailed Methodology (Adapted from the synthesis of 9,9-bis(4-aminophenyl)fluorene)[6][7]:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a condenser, and a Dean-Stark trap for water removal, combine 9-fluorenone, an excess of 2-fluoroaniline, and an acid catalyst such as hydrochloric acid in a suitable solvent like toluene.

-

Reaction: Heat the mixture to reflux. The water generated during the condensation reaction is continuously removed via the Dean-Stark trap to drive the reaction to completion.

-

Work-up: After the reaction is complete (monitored by TLC or HPLC), cool the mixture and neutralize the acid catalyst with a base (e.g., sodium hydroxide solution).

-

Isolation: Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Polyimide Synthesis from this compound

FFDA is a key monomer for producing fluorinated polyimides with exceptional properties. The general method involves a two-step polycondensation reaction with a dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Experimental Workflow for Polyimide Synthesis:

Figure 2: Workflow for FFDA-based polyimide synthesis.

-

Poly(amic acid) Synthesis: In a dry flask under a nitrogen atmosphere, dissolve an equimolar amount of this compound in a dry aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). To this stirred solution, add a stoichiometric amount of the dianhydride (e.g., PMDA or 6FDA) in portions. Continue stirring at room temperature until a viscous poly(amic acid) solution is formed.

-

Film Casting and Thermal Imidization: The resulting poly(amic acid) solution is cast onto a clean glass plate. The solvent is then removed, and the imidization is carried out by a stepwise heating program in a vacuum oven or under a nitrogen atmosphere. A typical heating schedule might be 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C. After cooling to room temperature, the resulting flexible and tough polyimide film can be peeled off the glass substrate.

Spectral Data

Detailed experimental spectral data for this compound were not available in the performed searches. However, based on the known spectral characteristics of similar fluorene-based diamines and fluorinated aromatic compounds, the expected spectral features are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluorene and aminophenyl rings. The presence of the fluorine atom will cause splitting of the signals of adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the different carbon atoms in the molecule, including the quaternary carbon at the 9-position of the fluorene ring.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds and is expected to show a single resonance for the two equivalent fluorine atoms.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of FFDA is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

N-H stretching vibrations of the primary amine groups.

-

C-H stretching of the aromatic rings.

-

C=C stretching vibrations within the aromatic rings.

-

C-N stretching vibrations.

-

C-F stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of FFDA, typically recorded in a solvent like THF or chloroform, is expected to show absorption maxima in the ultraviolet region, characteristic of the π-π* electronic transitions within the aromatic system of the fluorene and aminophenyl moieties.[12][13]

Applications

The primary application of this compound is as a monomer for the synthesis of high-performance polyimides.[5] These polyimides are utilized in various advanced technologies due to their excellent properties:

-

Microelectronics: As insulating layers and passivation coatings in integrated circuits and flexible electronic devices.[5]

-

Aerospace: In the fabrication of lightweight and thermally stable composite materials.

-

Optical Materials: The resulting polyimide films are often colorless and transparent, making them suitable for applications in flexible displays and optical fibers.[5]

Conclusion

This compound is a valuable monomer for the development of advanced polyimide materials. Its unique chemical structure, featuring a bulky fluorene core and fluorine substituents, leads to polymers with a superior combination of thermal stability, solubility, and desirable optical and electrical properties. This technical guide provides a foundational understanding of the physicochemical characteristics of FFDA, along with generalized experimental procedures for its synthesis and polymerization, to aid researchers and professionals in the fields of materials science and drug development. Further experimental investigation is warranted to fully elucidate the specific quantitative properties of this important compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 127926-65-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 127926-65-2 [m.chemicalbook.com]

- 5. This compound CAS#: 127926-65-2 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Preparation method of 9,9-bis(4-aminophenyl)fluorene | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biophysics.org [biophysics.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 9,9-Bis(4-amino-3-fluorophenyl)fluorene (CAS No. 127926-65-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(4-amino-3-fluorophenyl)fluorene, commonly referred to by the acronyms FFDA or BFAF, is a fluorinated aromatic diamine monomer. Its rigid, bulky fluorenyl "cardo" group imparts unique structural properties that prevent dense chain packing and enhance solubility in the resulting polymers. The incorporation of fluorine atoms further modifies the electronic properties, leading to materials with low dielectric constants, high thermal stability, and excellent optical transparency.

Primarily utilized in materials science, FFDA is a key building block for the synthesis of high-performance polyimides. These advanced polymers are sought after for applications in microelectronics, aerospace, and for the creation of specialty films and coatings where thermal resistance and optical clarity are paramount. While not a pharmacologically active agent itself, its role in producing biocompatible and stable polymers makes it a compound of interest for advanced medical device fabrication.

Physicochemical and Spectroscopic Data

The following tables summarize the known quantitative data for this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 127926-65-2 | [1][2] |

| Molecular Formula | C₂₅H₁₈F₂N₂ | [1][2] |

| Molecular Weight | 384.43 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [2] |

| Purity | >98.0% (by HPLC) | [2][3] |

| Solubility | Soluble in NMP, DMAc, DMF, THF, Chloroform | [4][5] |

Table 2: Spectroscopic Data

| Spectrum | Expected Key Features for FFDA |

| FT-IR (cm⁻¹) | N-H stretching (~3400-3200), Aromatic C-H stretching (~3100-3000), C=C stretching (~1600-1450), C-N stretching (~1350-1250), C-F stretching (~1200-1100) |

| ¹H NMR | Signals corresponding to the fluorenyl protons and the protons on the aminophenyl rings, with additional splitting due to F-H coupling. |

| ¹³C NMR | Signals for the distinct carbon environments in the fluorene and aminophenyl moieties, with characteristic splitting patterns for carbons near the fluorine atoms (C-F coupling). |

| ¹⁹F NMR | A single resonance peak, as the two fluorine atoms are in chemically equivalent environments. |

Synthesis and Polymerization

Experimental Protocol: Synthesis of FFDA

A definitive, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, the established method for synthesizing analogous fluorene-based diamines is the acid-catalyzed condensation of 9-fluorenone with the corresponding aniline derivative.[6] The following is a representative protocol adapted from the synthesis of the non-fluorinated analog for the preparation of FFDA using 2-fluoroaniline.

Reaction: 9-Fluorenone + 2-Fluoroaniline → this compound

Materials:

-

9-Fluorenone

-

2-Fluoroaniline

-

2-Fluoroaniline hydrochloride (or generate in situ with HCl)

-

Toluene or other suitable aprotic solvent

-

Acid catalyst (e.g., HCl, p-toluenesulfonic acid)

Procedure:

-

To a reaction flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus for water removal, add 9-fluorenone, 2-fluoroaniline, and 2-fluoroaniline hydrochloride.

-

Add toluene to the flask to serve as a solvent and azeotropic agent.

-

Heat the reaction mixture to reflux (approximately 120-130°C). Water generated during the condensation reaction will be collected in the Dean-Stark trap.

-

Maintain the reflux for 3-6 hours, monitoring the reaction progress by observing the cessation of water collection.

-

After the reaction is complete, cool the mixture to below 100°C.

-

Neutralize the reaction mixture by adding an aqueous base solution (e.g., sodium hydroxide or ammonium hydroxide) until the pH is approximately 8-9.

-

The crude product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a crystalline solid.

Experimental Protocol: Polyimide Synthesis from FFDA

FFDA is a common diamine monomer used in a two-step polycondensation reaction with an aromatic dianhydride to form a polyimide.[7]

Reaction: FFDA + Aromatic Dianhydride → Poly(amic acid) → Polyimide

Materials:

-

This compound (FFDA)

-

An aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

-

Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

-

Acetic anhydride (dehydrating agent)

-

Pyridine or triethylamine (catalyst)

Procedure:

-

Poly(amic acid) Formation: In a dry, nitrogen-purged flask, dissolve a stoichiometric amount of FFDA in anhydrous NMP.

-

Once fully dissolved, slowly add an equimolar amount of the aromatic dianhydride in portions, maintaining the temperature at 0-5°C with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours to form a viscous poly(amic acid) solution.

-

Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride and a catalytic amount of pyridine.

-

Heat the mixture to 80-120°C for 2-4 hours to induce cyclodehydration (imidization).

-

After cooling, precipitate the polyimide by pouring the reaction solution into a non-solvent like methanol or ethanol.

-

Collect the fibrous or powdered polyimide product by filtration, wash thoroughly with methanol, and dry in a vacuum oven.

Applications and Relevance

The primary application of FFDA is in the field of materials science as a monomer for creating fluorinated polyimides. The unique combination of the fluorene cardo unit and fluorine substituents imparts a valuable set of properties to the resulting polymers:

-

High Thermal Stability: The rigid aromatic structure leads to polymers with high glass transition temperatures (Tg > 300°C) and excellent thermal decomposition stability (> 500°C).[7]

-

Enhanced Solubility: The bulky, non-planar cardo structure disrupts polymer chain packing, making these polyimides soluble in a range of organic solvents, which simplifies processing.[4]

-

Excellent Optical Properties: The fluorinated polymers are often highly transparent and colorless, making them suitable for optical applications where clarity is essential.[4]

-

Low Dielectric Constant and Moisture Absorption: The presence of fluorine atoms lowers the polymer's dielectric constant and reduces its tendency to absorb moisture, properties that are critical for microelectronic packaging and interlayer dielectrics.[4]

Relevance to Drug Development

Direct applications of FFDA in drug development as an active pharmaceutical ingredient have not been reported. Its relevance is indirect, stemming from the use of high-performance polymers in the medical field. The polyimides synthesized from FFDA, known for their thermal stability, chemical resistance, and potential for biocompatibility, could be investigated for applications such as:

-

Fabrication of implantable medical devices.

-

Components for diagnostic equipment.

-

Advanced filtration membranes.

Visualizations

Diagram 1: Synthesis Workflow

Caption: General synthesis pathway for FFDA via acid-catalyzed condensation.

Diagram 2: Polymerization Process

Caption: Two-step process for synthesizing polyimides from FFDA monomer.

Biological Activity

There is a lack of published scientific literature describing any specific biological or pharmacological activity of this compound. Its primary role is not that of a bioactive molecule but as a precursor for inert, high-stability materials. Therefore, no signaling pathway diagrams or related biological data are presented. Professionals in drug development may consider the polymers derived from this monomer for their material properties rather than for direct therapeutic interaction.

References

An In-depth Technical Guide on the Solubility of 9,9-Bis(4-amino-3-fluorophenyl)fluorene

This technical guide provides a comprehensive overview of the solubility of 9,9-Bis(4-amino-3-fluorophenyl)fluorene (BAF-F) in various common organic solvents. The information is targeted towards researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Core Compound Information

This compound , often abbreviated as BAF-F or FFDA, is a fluorene-based diamine monomer. Its rigid, cardo structure and the presence of fluorine atoms impart unique properties to the polymers derived from it, such as high thermal stability, good optical transparency, and enhanced solubility of the resulting polyimides.

Molecular Structure:

-

CAS Number: 127926-65-2

-

Molecular Formula: C₂₅H₁₈F₂N₂

-

Molecular Weight: 384.42 g/mol

Solubility Profile

Currently, there is a lack of precise quantitative solubility data (e.g., in g/L or mg/mL) for this compound in publicly available literature. However, qualitative solubility information has been reported, which is summarized in the table below. The solubility of BAF-F is a critical parameter for its use in polymerization reactions, which are typically carried out in solution.

Data Presentation: Qualitative Solubility of this compound

| Solvent | Solvent Type | Qualitative Solubility | Citation |

| Tetrahydrofuran (THF) | Ether | Soluble / Almost transparent | [1] |

| Acetone | Ketone | Soluble | [1] |

| Ethanol | Alcohol | Slightly Soluble | [1] |

| Toluene | Aromatic Hydrocarbon | Slightly Soluble | [1] |

| Water | Protic | Insoluble |

Polyimides synthesized from BAF-F often exhibit good solubility in polar aprotic solvents, including N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[2][3] This suggests that BAF-F itself is likely to be soluble in these solvents to facilitate the polymerization process.

Experimental Protocols: Determination of Qualitative Solubility

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general methodology can be established based on standard laboratory practices for similar compounds.

Objective: To determine the qualitative solubility of this compound in a range of common organic solvents at ambient temperature.

Materials:

-

This compound (powder/crystalline solid)

-

Selected solvents for testing (e.g., THF, acetone, ethanol, toluene, NMP, DMAc, water)

-

Small vials or test tubes with closures

-

Vortex mixer or magnetic stirrer with stir bars

-

Spatula and analytical balance

Procedure:

-

Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the vial.

-

Mixing: Securely cap the vial and agitate the mixture vigorously using a vortex mixer or a magnetic stirrer for a predetermined period (e.g., 30 minutes) at a constant temperature (e.g., 25 °C).

-

Observation: After mixing, allow the vial to stand and visually inspect for any undissolved solid particles. The absence of any visible solid indicates that the compound is soluble at that concentration. A cloudy or hazy appearance suggests partial or slight solubility, while the presence of a significant amount of undissolved solid indicates insolubility.

-

Classification: Based on the visual observation, classify the solubility as "soluble," "slightly soluble," or "insoluble." For a more semi-quantitative analysis, the amount of solvent can be incrementally increased until the solid dissolves completely, allowing for an estimation of the approximate solubility in mg/mL.

Mandatory Visualization

The primary application of this compound is as a diamine monomer in the synthesis of high-performance polyimides. The following diagram illustrates the general workflow for this process.

Caption: Workflow for Polyimide Synthesis from BAF-F.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 9,9-Bis(4-amino-3-fluorophenyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 9,9-Bis(4-amino-3-fluorophenyl)fluorene. Due to the limited availability of specific, publicly accessible, raw spectral data for this compound, this guide presents expected chemical shifts and coupling constants based on the analysis of structurally similar molecules and established principles of NMR spectroscopy. It also includes a comprehensive, generalized experimental protocol for acquiring high-quality NMR data for this and similar aromatic amines.

Introduction to this compound

This compound is a diamine monomer that is of significant interest in the synthesis of high-performance polymers, such as polyimides. The incorporation of the fluorene moiety imparts rigidity and thermal stability, while the fluorine and amino functionalities provide sites for further chemical modification and influence the polymer's electronic and physical properties. Accurate structural elucidation and purity assessment are paramount in the development of materials derived from this monomer, with NMR spectroscopy being an indispensable analytical tool.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the fluorene and the substituted phenyl rings, as well as the amine protons. The chemical shifts (δ) are influenced by the electron-donating amino groups and the electron-withdrawing fluorine atoms. The following table summarizes the predicted ¹H NMR data.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) | Integration |

| Fluorene H1, H8 | 7.8 - 7.9 | d | ~7.5 | 2H |

| Fluorene H4, H5 | 7.4 - 7.5 | d | ~7.5 | 2H |

| Fluorene H2, H7 | 7.3 - 7.4 | t | ~7.5 | 2H |

| Fluorene H3, H6 | 7.2 - 7.3 | t | ~7.5 | 2H |

| Phenyl H5' | 6.8 - 7.0 | m | - | 2H |

| Phenyl H6' | 6.7 - 6.9 | m | - | 2H |

| Phenyl H2' | 6.6 - 6.8 | m | - | 2H |

| -NH₂ | 4.0 - 5.0 | br s | - | 4H |

Note: The chemical shifts of the protons on the fluorinated phenyl ring are subject to complex splitting patterns due to both H-H and H-F coupling. The amine proton signal is expected to be a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The presence of fluorine will induce C-F coupling, which can be observed in the spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected ¹JCF (Hz) | Expected ²JCF (Hz) | Expected ³JCF (Hz) |

| Fluorene C9 | 65 - 70 | - | - | - |

| Fluorene C4a, C4b | 150 - 155 | - | - | - |

| Fluorene C8a, C9a | 140 - 145 | - | - | - |

| Fluorene C4, C5 | 128 - 130 | - | - | - |

| Fluorene C1, C8 | 127 - 129 | - | - | - |

| Fluorene C2, C7 | 125 - 127 | - | - | - |

| Fluorene C3, C6 | 120 - 122 | - | - | - |

| Phenyl C3' | 150 - 155 (d) | 240 - 250 | - | - |

| Phenyl C4' | 135 - 140 (d) | - | 10 - 15 | - |

| Phenyl C1' | 130 - 135 (d) | - | - | 5 - 10 |

| Phenyl C5' | 120 - 125 (d) | - | - | 2 - 5 |

| Phenyl C2' | 115 - 120 (d) | - | 20 - 25 | - |

| Phenyl C6' | 110 - 115 (d) | - | - | 2 - 5 |

Note: The signals for the carbons in the fluorinated phenyl ring will appear as doublets due to C-F coupling. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for this type of molecule. DMSO-d₆ is often preferred for compounds with amine groups as it can help in observing the -NH₂ protons.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

-

Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the complex aromatic regions.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to obtain optimal resolution and lineshape.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16-64 scans should be adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-160 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed effectively.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

thermal decomposition temperature of 9,9-Bis(4-amino-3-fluorophenyl)fluorene

An In-Depth Technical Guide on the Thermal Properties of 9,9-Bis(4-amino-3-fluorophenyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic diamine that serves as a crucial building block for high-performance polymers, particularly polyimides. The incorporation of the rigid and bulky fluorene group into the polymer backbone is known to enhance thermal stability, solubility, and optical properties. The addition of fluorine atoms can further improve characteristics such as dielectric constant, solubility, and resistance to oxidation. Understanding the thermal decomposition temperature of the BFAF monomer is essential for its proper handling, storage, and processing during polymerization.

Thermal Stability of Related Polymers

Thermogravimetric analysis (TGA) of polymers derived from BFAF and its analogs consistently demonstrates their exceptional thermal stability. The decomposition temperature of the resulting polymer is a strong indicator of the inherent stability of the monomeric units. Below is a summary of the thermal properties of relevant polymers.

| Polymer System | Monomer(s) | Thermal Decomposition Temperature (Td) | Reference |

| Polyimide | 9,9-Bis(4-aminophenyl)fluorene (non-fluorinated analog) | Td5% = 530 °C | [1] |

| Fluorinated Polyimides | 9,9-bis(4-amino-3,5-difluorophenyl)fluorene (di-fluorinated analog on each phenyl ring) and various dianhydrides | Td > 570 °C | |

| Poly(imino ketone) | 9,9-bis(3-fluoro-4-aminophenyl)fluorene (isomer of BFAF) and 4,4′-dibromobenzophenone | 10% weight loss at 450 °C |

This data strongly suggests that this compound is a highly thermally stable monomer, and its decomposition temperature is expected to be well above typical processing temperatures for polymerization.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is the standard method for determining the thermal decomposition temperature of a substance. The following is a generalized protocol for the TGA of a solid organic compound like this compound.

Objective: To determine the onset and peak thermal decomposition temperatures of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance and furnace.

-

Sample pans (e.g., platinum, alumina, or ceramic).

-

Inert gas supply (e.g., high-purity nitrogen or argon).

-

Data acquisition and analysis software.

Procedure:

-

Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is accurately weighed into a clean, tared TGA sample pan.

-

Instrument Setup:

-

The sample pan is placed onto the TGA balance mechanism.

-

The furnace is sealed.

-

The system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any volatile impurities.

-

-

Thermal Program:

-

The sample is initially heated to a starting temperature (e.g., 30 °C) and allowed to equilibrate.

-

The temperature is then ramped up at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 800 °C).

-

-

Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis:

-

The resulting TGA curve plots the percentage of weight loss versus temperature.

-

The onset decomposition temperature is determined by the intersection of the baseline tangent and the tangent of the decomposition curve.

-

The peak decomposition temperature is identified from the derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the Thermogravimetric Analysis (TGA) experiment.

Caption: Workflow for TGA analysis of this compound.

Conclusion

While a specific thermal decomposition temperature for the this compound monomer is not documented in readily accessible literature, the exceptional thermal stability of polymers derived from it and its close analogs provides strong evidence of its robust nature. Researchers and professionals using this monomer can be confident in its high thermal stability, likely exceeding 400 °C. For precise determination, a standardized Thermogravimetric Analysis as outlined in this guide is recommended. This information is critical for the development and processing of next-generation, high-performance materials for advanced applications.

References

Unveiling the Electronic Landscape: A Technical Guide to Fluorene-Based Diamines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electronic properties of fluorene-based diamines, a class of molecules pivotal to advancements in organic electronics and optoelectronics. Renowned for their robust thermal stability, high charge carrier mobility, and tunable emission characteristics, these compounds are integral to the development of Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and various sensory applications. This document provides a comprehensive overview of their electronic characteristics, detailed experimental methodologies for their characterization, and visual representations of key structures and workflows.

Core Electronic Properties of Fluorene-Based Diamines

Fluorene-based diamines are characterized by a central fluorene core, typically functionalized at the C-2 and C-7 positions with electron-donating diamine groups. The 9-position of the fluorene ring is often substituted with alkyl or aryl groups to enhance solubility and prevent aggregation.[1][2] This modular structure allows for fine-tuning of the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in electronic devices.[2]

The electronic properties of several exemplary fluorene-based diamines are summarized in the tables below. These values are crucial for designing device architectures with appropriate energy level alignment for optimal performance.

Table 1: HOMO/LUMO Energy Levels and Energy Gaps

| Compound Name/Acronym | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Optical Band Gap (eV) | Measurement Technique | Reference |

| DDF (2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene) | -5.25 | -2.15 | 3.10 | 3.10 | Cyclic Voltammetry, UV-Vis | [2] |

| 2M-DDF (2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene) | -5.19 | -2.09 | 3.10 | 3.10 | Cyclic Voltammetry, UV-Vis | [2] |

| 4M-DDF (2,7-di-tetra-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene) | -5.12 | -2.02 | 3.10 | 3.10 | Cyclic Voltammetry, UV-Vis | [2] |

| V1393 | -5.21 | -3.95 | 1.26 | - | Cyclic Voltammetry | [3] |

| V1421 | -5.16 | -4.16 | 1.00 | - | Cyclic Voltammetry | [3] |

| V1457 | -5.02 | -3.85 | 1.17 | - | Cyclic Voltammetry | [3] |

| V1458 | -5.08 | -3.89 | 1.19 | - | Cyclic Voltammetry | [3] |

| V1484 | -5.15 | -4.01 | 1.14 | - | Cyclic Voltammetry | [3] |

| V1485 | -5.11 | -3.98 | 1.13 | - | Cyclic Voltammetry | [3] |

Table 2: Charge Carrier Mobilities

| Compound Name/Acronym | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Measurement Technique | Reference |

| DDF | 2.35 x 10⁻⁴ | - | SCLC | [1][2] |

| 2M-DDF | 4.65 x 10⁻⁴ | - | SCLC | [1][2] |

| 4M-DDF | 1.55 x 10⁻⁴ | - | SCLC | [1][2] |

| TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) | 1 x 10⁻⁴ | - | SCLC | [1] |

| Enamine-based fluorene diamine | 3.3 x 10⁻⁴ | - | SCLC | [4] |

| V1393 | ~10⁻⁴ - 10⁻⁵ | ~10⁻⁵ - 10⁻⁶ | TOF | [3][5] |

| V1421 | ~10⁻⁴ - 10⁻⁵ | ~10⁻⁵ - 10⁻⁶ | TOF | [3][5] |

| V1457 | ~10⁻⁴ - 10⁻⁵ | - | TOF | [3][5] |

| V1458 | ~10⁻⁴ - 10⁻⁵ | - | TOF | [3][5] |

| V1484 | ~10⁻⁴ - 10⁻⁵ | ~10⁻⁵ - 10⁻⁶ | TOF | [3][5] |

| V1485 | ~10⁻⁴ - 10⁻⁵ | ~10⁻⁵ - 10⁻⁶ | TOF | [3][5] |

Experimental Protocols for Characterization

The accurate determination of the electronic properties of fluorene-based diamines relies on a suite of well-established experimental techniques. Detailed methodologies for the most critical of these are provided below.

Synthesis via Suzuki-Miyaura Cross-Coupling

A prevalent method for the synthesis of 2,7-diaryl-9,9-dialkylfluorene derivatives involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6]

Materials:

-

2,7-dibromo-9,9-dialkylfluorene

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the 2,7-dibromo-9,9-dialkylfluorene, the arylboronic acid (typically 2.2-2.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-4 equivalents).

-

The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times to ensure an oxygen-free environment.

-

Anhydrous solvent is added via syringe.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for a period of 12 to 48 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the organic phase is extracted.

-

The crude product is purified using column chromatography on silica gel to yield the desired 2,7-diaryl-9,9-dialkylfluorene derivative.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

Materials:

-

A three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane)

-

The fluorene-based diamine sample (typically 1-5 mM concentration)

-

Ferrocene (as an internal standard)

Procedure:

-

The electrolyte solution is prepared and deoxygenated by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes.[7]

-

The working electrode is polished with alumina slurry, rinsed with deionized water and the solvent, and then dried.

-

The three electrodes are assembled in the electrochemical cell containing the electrolyte solution, and a background CV is recorded to ensure the purity of the electrolyte.

-

The fluorene-based diamine is added to the cell, and the solution is again deoxygenated.

-

The cyclic voltammogram is recorded by scanning the potential between a set range. The scan is typically initiated in the positive direction to observe oxidation, then reversed to observe reduction.

-

Ferrocene is added to the solution, and its cyclic voltammogram is recorded. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal reference to calibrate the potential scale.

-

The onset oxidation potential (Eox) and onset reduction potential (Ered) of the sample are determined from the voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical formulas:

-

HOMO (eV) = -[Eox - E(Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Ered - E(Fc/Fc+) + 4.8]

-

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of the material by measuring its absorption of light as a function of wavelength.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (for solution measurements) or quartz substrates (for thin-film measurements)

-

The fluorene-based diamine sample

-

A suitable solvent (for solution measurements)

Procedure for Thin-Film Measurement:

-

A thin film of the fluorene-based diamine is deposited onto a quartz substrate using a technique such as spin coating, drop casting, or vacuum deposition.

-

A baseline spectrum of a blank quartz substrate is recorded.

-

The absorption spectrum of the thin film is then measured over a specific wavelength range (e.g., 200-800 nm).

-

The optical band gap is estimated from the onset of the absorption edge in the spectrum using a Tauc plot.[8] The relationship (αhν)n versus hν is plotted, where α is the absorption coefficient, hν is the photon energy, and n is a constant that depends on the nature of the electronic transition (n=2 for direct bandgap semiconductors). The linear portion of the plot is extrapolated to the energy axis to determine the optical band gap.[8]

Time-of-Flight (TOF) Photoconductivity

The Time-of-Flight (TOF) technique is a direct method to measure the drift mobility of charge carriers in a material.[9][10]

Materials:

-

A sample of the fluorene-based diamine sandwiched between two electrodes, with at least one electrode being semi-transparent.

-

A pulsed laser for photogeneration of charge carriers.

-

A voltage source to apply an electric field across the sample.

-

A fast oscilloscope to record the transient photocurrent.

Procedure:

-

A voltage is applied across the sample, creating a uniform electric field.

-

A short laser pulse with a photon energy greater than the material's band gap illuminates the semi-transparent electrode, creating a sheet of electron-hole pairs near this electrode.

-

Depending on the polarity of the applied field, either electrons or holes will drift across the sample towards the counter electrode.

-

The motion of this charge packet induces a transient photocurrent in the external circuit, which is recorded by the oscilloscope.

-

The transit time (tT) is determined from the shape of the photocurrent transient, often identified as the time at which the current starts to drop.

-

The drift mobility (μ) is then calculated using the formula:

-

μ = L / (tT * E) = L² / (tT * V) where L is the sample thickness, E is the applied electric field, and V is the applied voltage.

-

Space-Charge Limited Current (SCLC) Measurement

The SCLC method is another technique used to determine the charge carrier mobility, particularly in single-carrier devices.[11]

Materials:

-

A single-carrier device, where the fluorene-based diamine is sandwiched between two electrodes. The electrodes are chosen to facilitate the injection of only one type of charge carrier (either electrons or holes).

-

A voltage source and a current meter (often integrated into a semiconductor device analyzer).

Procedure:

-

A voltage is swept across the device, and the resulting current density (J) is measured.

-

The J-V characteristic is plotted on a log-log scale.

-

At low voltages, the current follows Ohm's law (J ∝ V).

-

As the voltage increases, the injected charge density exceeds the intrinsic charge density, and the current becomes space-charge limited, following the Mott-Gurney law for a trap-free semiconductor:[11]

-

J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, V is the applied voltage, and L is the thickness of the organic layer.

-

-

The mobility can be extracted from the slope of the J vs. V² plot in the SCLC region.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General chemical structure of a fluorene-based diamine.

Caption: Workflow for synthesis and characterization.

This guide provides a foundational understanding of the electronic properties of fluorene-based diamines and the experimental techniques used to characterize them. The continued exploration and functionalization of these versatile molecules promise to drive further innovation in the field of organic electronics.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. indico.ictp.it [indico.ictp.it]

- 4. ossila.com [ossila.com]

- 5. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. conservancy.umn.edu [conservancy.umn.edu]

- 10. researchgate.net [researchgate.net]

- 11. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

A Technical Guide to Cardo Polyimides from Fluorinated Monomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cardo polyimides synthesized from fluorinated monomers. These advanced polymers exhibit a unique combination of properties, including exceptional thermal stability, outstanding mechanical strength, and tunable gas permeability, making them highly attractive for a range of specialized applications, from high-performance membranes in separation technologies to advanced materials in the electronics and aerospace industries. The incorporation of bulky, rigid "cardo" groups (from the Latin cardo, meaning hinge) into the polymer backbone disrupts chain packing, enhancing solubility and processability, while the introduction of fluorine-containing moieties imparts desirable characteristics such as reduced dielectric constant, increased gas permeability, and enhanced thermal and oxidative stability.

Core Concepts: The Synergy of Cardo and Fluorine

The remarkable properties of these polyimides stem from the synergistic interplay between the cardo and fluorinated components. The fluorene group, a common cardo moiety, introduces a non-coplanar, rigid kink in the polymer chain. This structural feature prevents the dense packing that is typical of conventional aromatic polyimides, leading to an increase in the fractional free volume. This, in turn, improves the solubility of the polymer in common organic solvents, facilitating processing and film formation.

The integration of fluorine atoms, typically in the form of trifluoromethyl (-CF3) groups on the dianhydride or diamine monomers, further enhances the performance profile. The high electronegativity and bulkiness of the fluorine atoms reduce intermolecular charge-transfer complexes, which are responsible for the characteristic color of traditional polyimides, leading to materials with high optical transparency. Moreover, the C-F bond's high energy contributes to the exceptional thermal and oxidative stability of these polymers. In the context of membrane applications, the fluorinated groups can significantly increase the permeability of gases like helium and carbon dioxide.

Synthesis of Fluorinated Cardo Polyimides

The synthesis of fluorinated cardo polyimides is typically achieved through a two-step polycondensation reaction. The first step involves the reaction of a fluorinated dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), with a cardo diamine, like 9,9-bis(4-aminophenyl)fluorene (BAF) or its fluorinated derivatives, in a polar aprotic solvent at room temperature to form a poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through either thermal or chemical imidization, which involves the elimination of water to form the stable imide rings.

Alternatively, a one-step high-temperature solution polycondensation can be employed, where the polymerization and imidization occur concurrently at elevated temperatures in a high-boiling solvent like m-cresol.

Below are detailed experimental protocols for the synthesis of a key fluorinated cardo diamine monomer and a representative fluorinated cardo polyimide.

Experimental Protocols

1. Synthesis of 9,9-bis(4-aminophenyl)fluorene (BAF)

This protocol describes a common method for the synthesis of the cardo diamine monomer, 9,9-bis(4-aminophenyl)fluorene.

-

Materials: 9-fluorenone, aniline hydrochloride, aniline, toluene, sodium bisulfite, 10% sodium hydroxide solution, deionized water, 33% hydrochloric acid, activated carbon, 25% ammonia water.

-

Procedure:

-

In a reaction vessel equipped with a water separator, combine 72g of 9-fluorenone, 124.3g of aniline hydrochloride, 7.5g of sodium bisulfite, 223.2g of aniline, and 100g of toluene.

-

Heat the mixture to 120-125°C with stirring. Maintain this temperature for 2 hours, collecting the water generated in the separator.

-

Slowly increase the temperature to 135-140°C and continue the reaction for another 2 hours.

-

After the reaction is complete, cool the mixture to 80°C and add 10% sodium hydroxide solution dropwise until the pH reaches approximately 9.

-

Maintain at 80°C for 1 hour to ensure complete neutralization, then separate the aqueous layer.

-

Cool the organic layer to 20-30°C with stirring to induce crystallization.

-

Filter and dry the crude product.

-

For purification, dissolve the crude product in toluene, stir at 20-30°C, and filter to obtain the purified product.

-

Further purification can be achieved by dissolving the product in deionized water with hydrochloric acid and activated carbon, heating to 80-85°C for 4 hours, followed by hot filtration.

-

Neutralize the filtrate with 25% ammonia water at 60-65°C to a pH of 9, cool to 20-30°C, filter, and dry to yield the final pure product.[1]

-

2. Synthesis of a Fluorinated Cardo Polyimide (6FDA-BAF)

This protocol outlines the two-step synthesis of a polyimide from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 9,9-bis(4-aminophenyl)fluorene (BAF).

-

Materials: 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), 9,9-bis(4-aminophenyl)fluorene (BAF), N,N-dimethylacetamide (DMAc), acetic anhydride, pyridine.

-

Procedure:

-

In a dry, nitrogen-purged flask, dissolve an equimolar amount of BAF in DMAc.

-

Gradually add an equimolar amount of 6FDA to the solution with continuous stirring at room temperature.

-

Continue stirring for 24 hours to form a viscous poly(amic acid) solution.

-

For chemical imidization, add acetic anhydride and pyridine to the poly(amic acid) solution and stir for another 24 hours at room temperature.

-

Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.

-

Collect the polymer by filtration and dry it in a vacuum oven.

-

To prepare a film, dissolve the dried polyimide in a suitable solvent (e.g., DMAc or chloroform), cast the solution onto a glass plate, and heat it in a stepwise manner to evaporate the solvent and ensure complete imidization. A typical heating profile would be 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 30 minutes.

-

Quantitative Data Summary

The following tables summarize the key quantitative data for a selection of fluorinated cardo polyimides, providing a basis for comparison of their properties.

Table 1: Thermal Properties of Fluorinated Cardo Polyimides

| Polyimide | Dianhydride | Diamine | Td5 (°C) | Td10 (°C) | Tg (°C) |

| B9FA | 6FDA | BAF | 565 | - | 400+ |

| TPPI50 | 6FDA/p-PDA | TFMB | 563 | - | 402 |

| TPPI75 | 6FDA/p-PDA | TFMB | 570 | - | 407 |

| 6FDA-BAF | 6FDA | BAF | 530 | - | 408 |

| PI-1 | 6FDA | 2,7-DASBF | - | - | 376+ |

| PI-a | 6FDA | BAPF | - | 578 | 408 |

*Td5 and Td10 represent the temperatures at which 5% and 10% weight loss occurs, respectively, as measured by Thermogravimetric Analysis (TGA). Tg is the glass transition temperature. Data sourced from multiple references.[2][3][4]

Table 2: Mechanical Properties of Fluorinated Cardo Polyimide Films

| Polyimide | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

| TPPI50 | 232.73 | 26.26 | 5.53 |

| FCPI in BDDA (23 wt%) | 44.0 | 3.6 | 1.9 |

| 6FDA-FBPF | 119.74 | 12.33 | 2.38 |

| PAI | 108 | - | 2.3 |

| CPI-6F | - | 25.4 | - |

*FCPI: Fluorinated cardo copolyimide; BDDA: 1,4-butanediol diacrylate; FBPF: bis(phenyl)fluorene-based diamine; PAI: Polyamide-imide; CPI-6F: Cardo polyimide from 6FDA. Data compiled from various sources.[3][5][6][7]

Table 3: Gas Permeability of Fluorinated Cardo Polyimide Membranes

| Gas | Permeability (Barrer) in 6FDA-based membrane |

| He | 154.13 |

| CO2 | 9.13 - 301 |

| CH4 | - |

| O2 | - |

| N2 | - |

*1 Barrer = 10^-10 cm^3 (STP) cm / (cm^2 s cmHg). Permeability is highly dependent on the specific monomer combination and membrane preparation conditions. Data extracted from multiple references.[8][9][10]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical structures and reaction pathways involved in the synthesis of fluorinated cardo polyimides.

Caption: Chemical structures of a common fluorinated dianhydride (6FDA) and a cardo diamine (BAF).

Caption: Two-step polycondensation reaction for the synthesis of a fluorinated cardo polyimide.

Caption: Experimental workflow for the synthesis and characterization of fluorinated cardo polyimides.

References

- 1. Page loading... [guidechem.com]

- 2. iicc.neduet.edu.pk [iicc.neduet.edu.pk]

- 3. mdpi.com [mdpi.com]

- 4. ossila.com [ossila.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fluorinated cardo-based polyimide membranes for helium extraction from natural gas - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Transport of Carbon Dioxide, Methane, Oxygen and Nitrogen in a Glassy Polyimide Membrane | MDPI [mdpi.com]

The Genesis and Evolution of Fluorenylidene Diamine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorenylidene diamine compounds, a fascinating class of molecules characterized by a central fluorenylidene core flanked by two diamine moieties, have carved a significant niche in both materials science and medicinal chemistry. Their rigid, planar structure and tunable electronic properties have led to their exploration in organic electronics. More recently, their potent biological activity, particularly as inhibitors of the Hepatitis C virus (HCV), has opened new avenues for therapeutic development. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of fluorenylidene diamine compounds, with a special focus on their role as antiviral agents. Detailed experimental protocols, comprehensive data summaries, and visual representations of key processes are presented to serve as a valuable resource for researchers in the field.

A Historical Perspective: From Discovery to Prominence

The journey of fluorenylidene diamine compounds is intrinsically linked to the broader history of fluorene chemistry and the development of Schiff base reactions. While the exact first synthesis of a simple fluorenylidene diamine is not prominently documented in a single seminal publication, their emergence can be traced through the convergence of these two areas of organic chemistry.

The core fluorenylidene structure, a carbene, has been a subject of study for its unique electronic properties. The synthesis of imines, or Schiff bases, through the condensation of an amine with a ketone or aldehyde, is a fundamental reaction in organic synthesis. The application of this reaction to 9-fluorenone, the ketone derivative of fluorene, with various diamines gave rise to the N,N'-bis(9H-fluoren-9-ylidene)diamine scaffold.

A key and well-characterized example is the synthesis of N,N′-Bis(9H-fluoren-9-ylidene)benzene-1,4-diamine, which has been reported to be synthesized via an acid-assisted Schiff base reaction between 9-fluorenone and p-phenylenediamine.[1][2] This straightforward synthesis has allowed for the exploration of a wide range of derivatives with different aromatic and aliphatic diamine linkers.

The initial interest in these compounds was likely driven by their chromophoric nature and potential as dyes or ligands for metal complexes. However, the discovery of their potent antiviral activity against the Hepatitis C virus marked a pivotal moment in their history. Researchers found that symmetric prolinamide derivatives of 2,7-diaminofluorene exhibit picomolar inhibitory activity against the HCV NS5A protein, a key player in the viral replication cycle.[3][4] This discovery has since spurred significant research into the design and synthesis of novel fluorenylidene diamine derivatives as potential therapeutics.

Synthesis of Fluorenylidene Diamine Compounds: A Detailed Protocol

The most common and versatile method for the synthesis of fluorenylidene diamine compounds is the Schiff base condensation of 9-fluorenone with a diamine. The following is a generalized, detailed protocol based on procedures reported in the literature.[1][2]

General Protocol for the Synthesis of N,N'-Bis(9H-fluoren-9-ylidene)aryldiamine

Materials:

-

9-Fluorenone

-

Aromatic diamine (e.g., p-phenylenediamine, o-phenylenediamine)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (solvent)

-

Methanol (for washing)

-

Hexanes

-

Dichloromethane

Equipment:

-

Round-bottomed flask

-

Hickman still or Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a 100 mL round-bottomed flask equipped with a Hickman still (or Dean-Stark apparatus) and a reflux condenser, add 9-fluorenone (2.0 molar equivalents) and the desired aromatic diamine (1.0 molar equivalent).

-

Solvent and Catalyst Addition: Add toluene to the flask to dissolve the reactants. Then, add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Hickman still or Dean-Stark trap. The reaction is typically heated for 24-72 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold methanol. If the product does not precipitate, remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash chromatography on silica gel. A typical eluent system is a gradient of hexanes and dichloromethane.

-

Characterization: The purified product is characterized by standard analytical techniques.

Characterization of Fluorenylidene Diamine Compounds

The structural elucidation and purity assessment of fluorenylidene diamine compounds are crucial steps. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic and Analytical Data

The following table summarizes typical characterization data for N,N'-bis(9H-fluoren-9-ylidene)benzene-1,4-diamine.

| Technique | Observed Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.10-7.80 (m, aromatic protons) | [2] |

| ¹³C NMR (CDCl₃) | δ (ppm): 119-149 (aromatic carbons), 163.6 (C=N) | [2] |

| UV-Vis (CHCl₃) | λmax (nm): 430 | [2] |

| Mass Spec. (ESI-MS) | m/z: 433.9 [M+H]⁺ | [2] |

| Melting Point | Not consistently reported | |

| Yield | ~90% (for related diamines) | [1] |

Note: Specific chemical shifts and peak multiplicities in NMR spectra, as well as λmax in UV-Vis spectra, will vary depending on the specific diamine used and the substitution pattern on the fluorenylidene core.

Biological Activity: Inhibition of Hepatitis C Virus NS5A

A significant breakthrough in the study of fluorenylidene diamine compounds was the discovery of their potent activity against the Hepatitis C virus (HCV). Specifically, derivatives of 2,7-diaminofluorene have been identified as highly effective inhibitors of the viral non-structural protein 5A (NS5A).[3][4]

The Role of NS5A in HCV Replication

NS5A is a multifunctional phosphoprotein that is essential for the HCV life cycle.[5][6] It plays a critical role in:

-

Viral RNA replication: NS5A is a component of the viral replication complex and is involved in the formation of the membranous web, where RNA synthesis occurs.[6]

-

Viral assembly: NS5A is also implicated in the assembly of new virus particles.[5][6]

-

Modulation of host cell processes: NS5A interacts with numerous host cell proteins to create a favorable environment for viral propagation.[6]

Mechanism of Inhibition by Fluorenylidene Diamine Derivatives

Fluorenylidene diamine-based NS5A inhibitors are believed to act by binding to the N-terminus of the NS5A protein.[7] This binding event disrupts the normal function of NS5A, leading to a potent antiviral effect. The precise mechanism is still under investigation, but it is thought to involve:

-

Inhibition of the replication complex formation: By binding to NS5A, the inhibitors may prevent its proper dimerization or its interaction with other viral and host factors required for the assembly of the replication complex.[5]

-

Impairment of viral assembly: The inhibitors may also interfere with the role of NS5A in the late stages of the viral life cycle, such as the packaging of the viral genome into new virions.[5]

The remarkable potency of these compounds, with some derivatives exhibiting effective concentrations (EC₅₀) in the picomolar range, underscores their potential as therapeutic agents.[3][4]

Quantitative Biological Activity Data

The following table presents the reported anti-HCV activity of a potent 2,7-diaminofluorene derivative.

| Compound | HCV Genotype | EC₅₀ | Selectivity Index (SI₅₀) | Reference |

| Compound 26 (a symmetric prolinamide derivative) | 1b | 36 pM | >2.78 x 10⁶ | [3][4] |

| 3a | 1.2 nM | - | [3][4] |

Visualizing Key Processes

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of fluorenylidene diamine compounds.

Caption: A generalized experimental workflow for the synthesis and characterization of fluorenylidene diamine compounds.

Signaling Pathway of HCV NS5A Inhibition

The following diagram illustrates the proposed mechanism of action of fluorenylidene diamine derivatives as HCV NS5A inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 6. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 7. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Polycondensation of 9,9-Bis(4-amino-3-fluorophenyl)fluorene with Dianhydrides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyimides derived from the polycondensation of 9,9-Bis(4-amino-3-fluorophenyl)fluorene (FFDA) with various aromatic dianhydrides. These fluorinated polyimides are of significant interest due to their potential for enhanced solubility, thermal stability, and desirable dielectric properties, making them suitable for a range of advanced applications.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical properties. The incorporation of fluorine atoms into the polymer backbone can further enhance these characteristics, leading to materials with lower dielectric constants, reduced moisture absorption, and improved processability. The fluorene-containing diamine, this compound, offers a unique combination of a rigid, cardo-type fluorene group and fluorine substituents, which can disrupt polymer chain packing and reduce intermolecular interactions. This often results in polyimides with excellent solubility in organic solvents, high glass transition temperatures (Tg), and outstanding thermal stability.

The polycondensation reaction of FFDA with various dianhydrides allows for the tailoring of the final polymer properties. The choice of dianhydride significantly influences the polymer's rigidity, solubility, and thermal characteristics. This document outlines the general synthetic procedures and provides a compilation of reported property data for polyimides synthesized from FFDA and its non-fluorinated and di-fluorinated analogues, offering a comparative view for material design and development.

Reactant Structures

The general reaction involves the polycondensation of the diamine this compound with a generic aromatic dianhydride.

Caption: General polycondensation reaction scheme.

Experimental Protocols

Two primary methods are employed for the synthesis of polyimides from diamines and dianhydrides: a one-step high-temperature polycondensation and a two-step procedure involving the formation of a poly(amic acid) intermediate followed by chemical or thermal imidization.

Protocol 1: One-Step High-Temperature Polycondensation

This method directly yields the polyimide in a single step and is often preferred for its simplicity.

Materials:

-

This compound (FFDA)

-

Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

-

High-boiling point solvent (e.g., m-cresol, nitrobenzene)

-

Catalyst (e.g., isoquinoline, benzoic acid)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve an equimolar amount of FFDA and the chosen dianhydride in the high-boiling point solvent.

-

Add a catalytic amount of isoquinoline or benzoic acid to the reaction mixture.

-

Heat the mixture to a temperature of 180-200°C under a continuous flow of nitrogen.

-

Maintain the reaction at this temperature for 4-6 hours, during which the water formed is removed by distillation.

-

After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or ethanol.

-

Collect the fibrous polymer by filtration, wash it thoroughly with methanol and/or water, and dry it in a vacuum oven at 80-120°C for 24 hours.

Caption: One-step high-temperature polycondensation workflow.

Protocol 2: Two-Step Poly(amic acid) Synthesis and Imidization

This method provides better control over the molecular weight and is suitable for producing high-quality polyimide films.

Part A: Poly(amic acid) Synthesis

Materials:

-

This compound (FFDA)

-

Aromatic dianhydride

-

Anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve an equimolar amount of FFDA in the anhydrous aprotic polar solvent.

-

Cool the solution to 0-5°C using an ice bath.

-

Gradually add an equimolar amount of the solid dianhydride to the stirred diamine solution.

-

Continue stirring at 0-5°C for 2-4 hours, and then allow the reaction to proceed at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

Part B: Imidization (Chemical or Thermal)

Chemical Imidization:

-

To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) in a molar ratio of approximately 2:1 to the repeating unit of the polymer.

-

Stir the mixture at room temperature for 12-24 hours.

-

Precipitate the polyimide in a non-solvent, filter, wash, and dry as described in Protocol 1.

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a glass plate to form a thin film.

-

Heat the film in a programmable oven under a nitrogen atmosphere using a stepwise heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour.

-

Cool the oven to room temperature and carefully peel off the resulting polyimide film from the glass plate.

Caption: Two-step polyimide synthesis workflow.

Data Presentation

The properties of polyimides derived from fluorene-based diamines and various dianhydrides are summarized below. Data for the non-fluorinated (BAF) and di-fluorinated (4F-BAF) analogues are included for comparison, as comprehensive data for FFDA homopolymers is limited in the public domain. The data presented is compiled from various research articles.

Table 1: Thermal Properties of Polyimides Derived from Fluorene-Based Diamines

| Diamine | Dianhydride | Tg (°C) | Td, 5% (°C, N₂) |

| BAF | PMDA | >300 | >500 |

| BAF | ODPA | >300 | >500 |

| BAF | BPDA | >300 | >500 |

| BAF | 6FDA | >300 | >500 |

| 4F-BAF | 6FDA | 376 | >570 |

| 4F-BAF | BPDA | >376 | >570 |

| FFDA (Copolymer) | BPDA | ≥ 275 | ≥ 550 |

BAF: 9,9-Bis(4-aminophenyl)fluorene; 4F-BAF: 9,9-Bis(4-amino-3,5-difluorophenyl)fluorene; FFDA: this compound. Data for FFDA is from a copolymer system.[1]

Table 2: Mechanical and Dielectric Properties of Polyimides Derived from Fluorene-Based Diamines

| Diamine | Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) |

| BAF | - | - | - | - |

| 4F-BAF | 6FDA | - | - | 2.62 - 2.79 |

| 4F-BAF | BPDA | - | - | 2.62 - 2.79 |

| FFDA (Copolymer) | BPDA | ≥ 96 | - | 2.53 (at 10⁶ Hz) |

Data for FFDA is from a copolymer system.[1]

Table 3: Solubility of Polyimides Derived from Fluorinated Fluorene-Based Diamines

| Polymer from | NMP | DMAc | DMF | CHCl₃ | THF |

| 4F-BAF + 6FDA | ++ | ++ | ++ | ++ | ++ |

| 4F-BAF + BPDA | ++ | ++ | ++ | ++ | ++ |

++: Soluble at room temperature.[2]

Conclusion

The polycondensation of this compound with various dianhydrides offers a versatile route to high-performance fluorinated polyimides. The provided protocols for one-step and two-step polymerization methods can be adapted based on the specific dianhydride used and the desired final polymer properties. The compiled data, though primarily from related fluorene-based polyimides, suggests that FFDA-based polyimides are expected to exhibit excellent thermal stability, good mechanical properties, and low dielectric constants. Further research focusing on the synthesis and characterization of FFDA-based homopolymers will be valuable for fully elucidating their structure-property relationships and expanding their applications in advanced technologies.

References

Synthesis of High-Performance Polyimides Using 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (FFDA): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction